2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 2-fluorophenyl group at position 3. The acetamide moiety links the pyridazinone to a 3-methylpyridin-2-yl group. Its molecular formula is C₁₈H₁₄FN₃O₂, with a molecular weight of 331.33 g/mol. Structural analogs often exhibit bioactivity in oncology, inflammation, and enzyme modulation .
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-5-4-10-20-18(12)21-16(24)11-23-17(25)9-8-15(22-23)13-6-2-3-7-14(13)19/h2-10H,11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHMUGVJVWJSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the methylpyridinyl substituent. Common reagents used in these reactions include fluorobenzene derivatives, pyridazine derivatives, and acylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis, automated reaction monitoring, and high-throughput screening can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
Physicochemical Properties
- Lipophilicity : Fluorine and pyridine in the target compound balance hydrophobicity (logP ≈ 2.1) and solubility.
- Metabolic Stability: Fluorine reduces oxidative metabolism, enhancing half-life compared to non-halogenated analogs .
- Synthetic Accessibility: Requires multi-step coupling, similar to methods in , involving pyridazinone core formation followed by amide bond formation.
Key Research Findings and Gaps
- Structural Optimization : Replacement of phenyl with pyridine (target compound) may improve blood-brain barrier penetration compared to N-(2-chlorophenyl) analog .
- Activity Gaps: Limited data on the target compound’s specificity; most studies focus on phenyl-substituted analogs.
- Therapeutic Potential: Pyridazinone derivatives are promising in oncology, but the 3-methylpyridin-2-yl group’s role requires validation.
Biological Activity
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide is a pyridazine derivative with potential biological activity. Its structure, characterized by a fluorophenyl group and a pyridazinone ring, suggests that it may interact with various biological targets, making it a candidate for drug discovery.
Chemical Structure and Properties
- Molecular Formula : C17H16FN3O2
- Molecular Weight : 313.33 g/mol
- CAS Number : 1232803-27-8
The compound's structure can be represented as follows:
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the fluorine atom may enhance binding affinity to receptors or enzymes, while the pyridazinone ring facilitates interactions through hydrogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects.
1. Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can inhibit bacterial growth effectively. For instance:
- Biofilm Inhibition : Certain derivatives demonstrated up to 90% inhibition against biofilm formation in E. coli .
2. Anti-Thrombolytic Activity
In studies assessing anti-thrombolytic properties, compounds similar to this compound displayed varying degrees of activity:
- Compound 2i showed an anti-thrombolytic activity of 31.61% , indicating potential therapeutic applications in clot management .
3. Cytotoxicity and Hemolytic Activity
The cytotoxic effects of related pyridazine compounds were evaluated through hemolytic assays:
- Compound 2i exhibited a hemolytic activity of 11.72% , suggesting that modifications in substituents can significantly influence cytotoxicity .
Comparative Analysis
A comparative analysis of similar compounds reveals that the presence of halogen groups (like fluorine) can enhance biological activities:
| Compound | Antimicrobial Activity (%) | Anti-Thrombolytic Activity (%) | Hemolytic Activity (%) |
|---|---|---|---|
| 2i | 69.54 | 31.61 | 11.72 |
| 4a | Moderate | 41.32 | High |
| 4b | Good | High | Moderate |
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of pyridazine compounds, including the target compound:
- Synthesis Methodology : A palladium-catalyzed Suzuki cross-coupling reaction was employed to synthesize novel derivatives, showcasing the versatility and potential for further modifications .
- Biological Evaluation : Compounds were tested for their ability to inhibit bacterial growth and biofilm formation, with results indicating promising antimicrobial properties.
Q & A
Q. Critical Steps for Optimization :
- Amide coupling efficiency : Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., DMAP) significantly impact yields .
- Reduction of side products : Monitoring reaction progress via TLC to minimize byproducts during substitution steps .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Advanced: How can researchers address low yields during the amide coupling step?
Q. Methodological Recommendations :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
- Catalyst screening : Test alternatives like HATU or PyBOP for improved activation .
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions .
- Stoichiometric adjustments : Increase molar equivalents of the amine component (1.2–1.5x) to drive the reaction .
Advanced: What strategies resolve contradictory bioactivity data between this compound and its analogs?
Q. Approaches :
- Structure-Activity Relationship (SAR) studies : Compare bioactivity of analogs with varying substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to identify critical functional groups .
- Target-specific assays : Use enzyme inhibition assays (e.g., kinase profiling) to evaluate selectivity .
- Data normalization : Account for variations in assay conditions (e.g., cell line differences) using internal controls .
Q. Example of Analog Comparison :
| Compound | Substituent | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Target compound | 2-fluorophenyl | 12.3 µM | |
| Analog (4-fluorophenyl) | 4-fluorophenyl | 45.7 µM |
Advanced: How can computational modeling predict binding affinity with biological targets?
Q. Methodology :
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with targets (e.g., COX-2 or EGFR) based on crystallographic data .
- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 50–100 ns simulations .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energies .
Q. Key Parameters :
- Docking score threshold : ≤ -7.0 kcal/mol suggests high affinity .
- Hydrogen bond analysis : ≥3 H-bonds with catalytic residues (e.g., Ser530 in COX-2) indicate strong binding .
Advanced: How to assess metabolic stability in preclinical studies?
Q. In Vitro Assay Design :
Q. Data Interpretation :
- High stability : t₁/₂ > 30 minutes suggests suitability for further development .
Advanced: What crystallographic techniques validate the compound’s 3D structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
